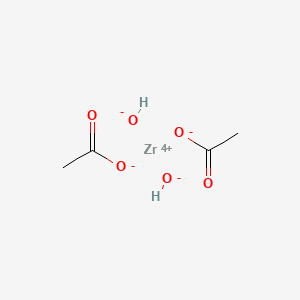
Bis(acetato-O)dihydroxyzirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Bis(acetato-O)dihydroxyzirconium can be synthesized through an esterification reaction involving zirconium hydroxide and acetic acid. The process typically involves dissolving zirconium hydroxide in hydrochloric acid to form a zirconium chloride solution, which is then reacted with acetic acid to produce this compound . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Bis(acetato-O)dihydroxyzirconium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Although it has weak oxidizing or reducing powers, redox reactions can still occur under specific conditions . The compound is slightly soluble or insoluble in water, and its reactions often involve common reagents such as acids, bases, and other zirconium compounds. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(acetato-O)dihydroxyzirconium has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of zirconia-based nanomaterials, which have applications as nanocatalysts, nanosensors, and adsorbents . In biology and medicine, zirconia-based materials derived from this compound are used in dentistry and drug delivery systems due to their biocompatibility and interesting biological properties, such as antimicrobial, antioxidant, and anticancer activities . Additionally, the compound is used in various industrial processes, including the production of ceramics and coatings.
Mecanismo De Acción
The mechanism of action of bis(acetato-O)dihydroxyzirconium involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are primarily due to its ability to form stable complexes with other molecules, which can influence various biochemical processes. The specific molecular targets and pathways involved depend on the application and the biological system .
Comparación Con Compuestos Similares
Bis(acetato-O)dihydroxyzirconium can be compared to other zirconium-based compounds, such as zirconium(IV) acetate hydroxide and zirconium hydroxynitrate. These compounds share similar chemical properties but differ in their specific applications and reactivity. For example, zirconium(IV) acetate hydroxide is often used in battery and energy storage technologies, while zirconium hydroxynitrate is used in different industrial processes . The uniqueness of this compound lies in its specific combination of acetate and hydroxide groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
14311-93-4 |
|---|---|
Fórmula molecular |
C4H8O6Zr |
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
zirconium(4+);diacetate;dihydroxide |
InChI |
InChI=1S/2C2H4O2.2H2O.Zr/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H2;/q;;;;+4/p-4 |
Clave InChI |
XIKFZVWLIRAFCA-UHFFFAOYSA-J |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].[OH-].[OH-].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















